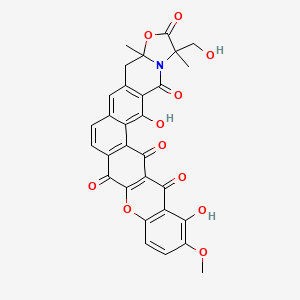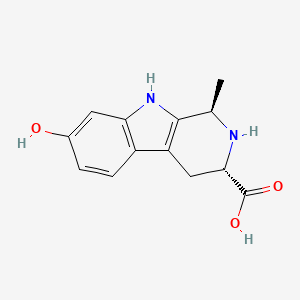
Brunnein B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brunnein B is a natural product found in Cortinarius brunneus with data available.
Applications De Recherche Scientifique
Brunnein B as a β-Carboline Alkaloid
This compound is a β-carboline alkaloid isolated from the fruiting bodies of the agaricoid fungus Cortinarius brunneus. β-carboline alkaloids, including this compound, are notable for their diverse range of biological activities. Brunnein A, a related compound, exhibited very low cholinesterase inhibitory effects and no cytotoxicity, suggesting a potential for therapeutic applications in neurological conditions (Teichert et al., 2007).
Antioxidant Activity of this compound
A novel brunnein-type β-carboline alkaloid, identified as the C1-S diastereomer of this compound, was isolated from the basidiomycetous mushroom Cyclocybe cylindracea. This compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant. The study quantified the active component in various parts of the mushroom, highlighting its distribution in natural sources (Krüzselyi et al., 2019).
Potential Applications in Plant Science
In the realm of plant science, this compound's structural analogue, Brefeldin A (BFA), is extensively utilized in research on secretion and endocytosis. BFA's action on vesicle coat proteins and its impact on the Golgi apparatus in various plant tissues indicate that compounds like this compound could have significant roles in plant cellular processes, although direct applications of this compound in this area are not explicitly documented (Robinson et al., 2008).
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1 |
Clé InChI |
ZROUMPAYNHAKNV-KBUNVGBDSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
SMILES canonique |
CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
Synonymes |
brunnein B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




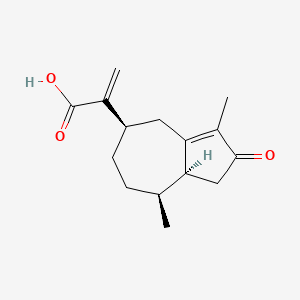
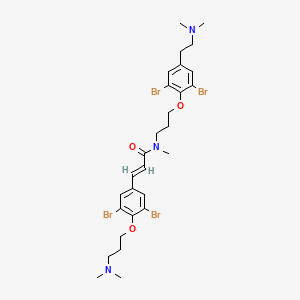
![(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1262629.png)
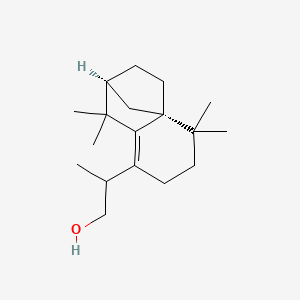
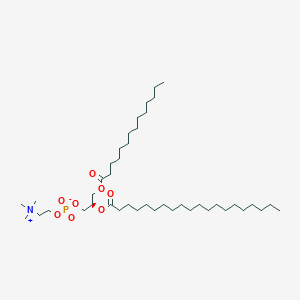

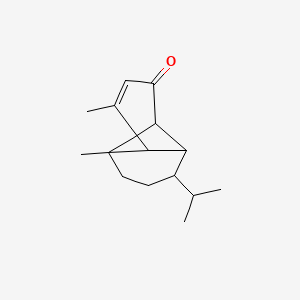
![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)
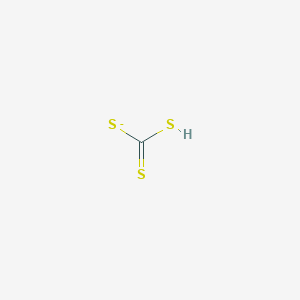
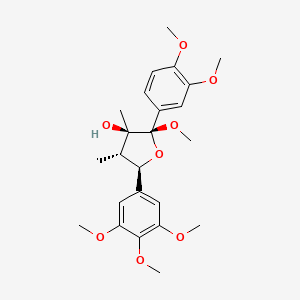
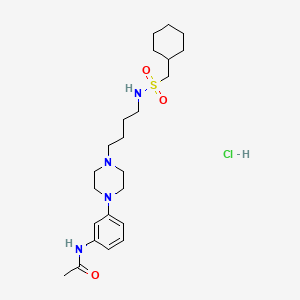
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)
